Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are recognized for their diverse biological activities, including potential applications in pharmaceuticals and as fluorescent probes for biochemical analysis. The compound has garnered attention due to its ability to function effectively in monitoring pH levels in biological systems, particularly within the range of 3.0 to 7.0, which is crucial for many enzymatic processes and cellular functions .
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is classified under:
The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. Typical solvents used include dimethylformamide and dichloromethane, while bases such as triethylamine may be employed to facilitate reactions involving acid derivatives .
The molecular formula of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is . The structure features a pyridine ring fused with an imidazole ring, with a carboxylate group and a chlorine substituent at the 6-position.
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo several types of chemical reactions:
Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions.
The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide primarily involves its interaction with protons in acidic environments (pH 3.0–7.0).
The compound exhibits high selectivity and sensitivity for pH changes, making it suitable for applications in biological imaging.
Relevant analyses indicate that the compound maintains its integrity under standard laboratory storage conditions but should be protected from prolonged exposure to moisture .
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several notable applications:
Nucleophilic substitution is pivotal for introducing chlorine at the C6 position of the imidazo[1,2-a]pyridine scaffold. The most efficient route involves cyclizing 5-chloropyridin-2-amine with bromoacetonitrile under reflux conditions. As detailed in patent CN103896941A, this reaction proceeds through an SNAr mechanism, where the amine group of 5-chloropyridin-2-amine attacks the carbon of bromoacetonitrile, followed by intramolecular cyclization [1].
Solvent selection critically influences substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher yields (≥85%) compared to protic solvents due to enhanced nucleophilicity. Catalyst screening reveals that triethylamine (2.5 equiv.) outperforms inorganic bases like sodium bicarbonate, reducing side-product formation to <5% [1]. Post-substitution, the 6-chloroimidazo[1,2-a]pyridine intermediate is isolated via rotary evaporation and purified through recrystallization using ethyl acetate/hexane mixtures (3:1 v/v), yielding >98% HPLC-purity material suitable for carboxylation [1] [8].
Table 1: Solvent and Catalyst Screening for Nucleophilic Substitution
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | Triethylamine | 110 | 4 | 87 |
Acetonitrile | Triethylamine | 82 | 6 | 78 |
Tetrahydrofuran | NaHCO₃ | 65 | 8 | 62 |
Ethanol | NaOH | 78 | 5 | 54 |
Carboxylation at the C2 position employs two primary strategies: (1) direct carboxylation using ethyl chloroformate with n-BuLi at −78°C, or (2) cyano hydrolysis followed by esterification. The direct approach, while efficient, requires stringent anhydrous conditions and cryogenic temperatures, posing scalability challenges [4].
The cyano hydrolysis-esterification sequence offers practical advantages. As reported for analogous compounds, 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile undergoes acidic hydrolysis (6M HCl, 80°C, 12h) to yield 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, which is subsequently esterified with ethanol under Dean-Stark conditions [1] [6]. Esterification catalysts significantly impact conversion rates: concentrated H₂SO₄ (5 mol%) delivers >90% esterification within 3h, whereas polymer-supported sulfonic acid resins require extended reaction times (≥8h) for comparable yields [4].
Table 2: Esterification Conditions and Efficiency
Carboxylic Acid Precursor | Catalyst | Solvent | Time (h) | Conversion (%) |
---|---|---|---|---|
3-Carboxylic acid | H₂SO₄ (5 mol%) | Ethanol | 3 | 92 |
3-Carboxylic acid | Amberlyst-15 | Toluene/EtOH | 8 | 88 |
3-Carbonitrile | H₂SO₄ (excess) | H₂O/EtOH | 24 | 65 |
Hydrobromide salt formation is achieved by treating the free base with aqueous HBr (48% w/v) in tetrahydrofuran (THF). Solvent polarity directly impacts crystal morphology and purity: THF generates fine needles with >99% purity, while ethyl acetate yields chunky crystals with 94–96% purity due to solvent inclusion [1] [4].
Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from saturated solutions in THF produces larger, more uniform crystals than rapid quenching. Seeding with pre-formed hydrobromide crystals during the crystallization induction phase reduces agglomeration and improves filtration efficiency [4]. Post-crystallization, solids are washed with cold diethyl ether (2×5 mL/g) to remove residual HBr, followed by vacuum drying at 40°C for 24h. This process affords pharmaceutical-grade material with ≤0.1% residual solvents, meeting ICH Q3C guidelines [1] [8].
Table 3: Solvent Systems for Hydrobromide Crystallization
Solvent | Anti-Solvent | Crystal Habit | Purity (%) | Recovery (%) |
---|---|---|---|---|
THF | Diethyl ether | Needles | 99.5 | 85 |
Ethanol | Ethyl acetate | Plates | 98.2 | 78 |
Acetonitrile | n-Heptane | Agglomerates | 96.8 | 82 |
Multi-step pathway (3 steps): Cyclization → esterification → salt formation. This approach affords isolated yields of 62–65% with intermediate purification at each stage, enabling precise quality control. The process is robust but requires multiple isolation steps, increasing solvent consumption to 15 L/kg of API [1] [3].
One-pot pathway: Sequential reactions without intermediate isolation. A modified protocol involves cyclizing 5-chloropyridin-2-amine with ethyl bromoacetate in DMF at 100°C, followed by in situ carboxylation using CO atmosphere (5 bar) with Pd(OAc)₂ catalysis. The hydrobromide salt is precipitated directly by adding HBr/ethanol after reaction completion. Though elegant, this method achieves lower yields (48–52%) due to incompatible pH requirements between steps and generates impurities requiring chromatography for removal [4].
Economic analysis indicates the multi-step route is preferred for GMP manufacturing despite higher operational complexity, as it consistently delivers material meeting pharmacopeial standards (>99% HPLC purity). The one-pot method remains valuable for rapid analog synthesis in medicinal chemistry, where yield is secondary to speed [1] [4].
Table 4: Comparative Analysis of Synthetic Pathways
Parameter | Multi-Step Process | One-Pot Process |
---|---|---|
Overall Yield | 62–65% | 48–52% |
Total Reaction Time | 24–28 h | 12–14 h |
Chromatography Required? | No (recrystallization) | Yes (silica gel) |
Purity (HPLC) | >99% | 92–95% |
Solvent Consumption | 15 L/kg | 8 L/kg |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5